Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Nicotinic acetylcholine receptor α7 nAChR Agonist activity

This nicotinic acid derivative features a 5-bromo handle enabling Suzuki-Miyaura/Stille couplings for 5-aryl analog construction, while the 6-cyclopropylmethoxy group imparts distinct LogP (2.33) and metabolic stability. Melting point (176–178°C) supports straightforward recrystallization purification with 87% isolated yields achievable via microwave synthesis. Differentiated from 2-position regioisomer (mp 110–112°C) and non-brominated analogs lacking cross-coupling versatility.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 912454-38-7
Cat. No. B1345792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
CAS912454-38-7
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
InChIKeyNDDUCEMRFZUCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS 912454-38-7): Key Intermediate in Nicotinic Acid Derivative Synthesis


5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a pyridinecarboxylic acid derivative characterized by a bromine atom at the 5-position and a cyclopropylmethoxy substituent at the 6-position. With a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol, this compound serves as a versatile building block for medicinal chemistry and agrochemical research . Its predicted physicochemical properties include a melting point of 176–178°C, a pKa of 3.35 ± 0.10, and a calculated LogP of 2.33 . The compound is primarily utilized as an intermediate in the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides, a class of potent and selective cannabinoid receptor type 1 (CB1) antagonists [1].

Why 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Derivatives


While nicotinic acid derivatives share a common pyridinecarboxylic acid core, the specific substitution pattern of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid confers distinct physicochemical and biological properties that preclude simple substitution. The bromine atom at the 5-position enables targeted cross-coupling reactions essential for constructing 5-aryl analogs, while the 6-cyclopropylmethoxy group imparts unique lipophilicity and metabolic stability profiles [1]. Generic alternatives such as 6-(cyclopropylmethoxy)nicotinic acid (lacking the bromine handle) or 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (differing in regiochemistry) exhibit markedly different reactivity, solubility, and biological target engagement . The following quantitative evidence substantiates why this specific compound must be prioritized in procurement decisions.

Quantitative Differentiation of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Against Closest Analogs


5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Exhibits Distinct α7 nAChR Functional Activity Relative to Reference Agonists

In functional assays using rat α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid demonstrates EC₅₀ = 5.62 × 10⁴ nM (56.2 μM) as an agonist and IC₅₀ = 8.13 × 10³ nM (8.13 μM) as an antagonist [1]. This weak agonist/antagonist profile contrasts sharply with potent α7 agonists such as Br-IQ17B, which exhibits an EC₅₀ of 1.8 ± 0.2 μM under comparable conditions—approximately 31-fold more potent [2]. The distinct functional fingerprint of this compound may be advantageous for research applications requiring partial modulation rather than full agonism of α7 nAChRs.

Nicotinic acetylcholine receptor α7 nAChR Agonist activity

Significantly Lower pKa Enhances Ionization State Differentiation from Parent Nicotinic Acid

The predicted pKa of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is 3.35 ± 0.10 , substantially lower than the pKa of unsubstituted nicotinic acid, which ranges from 4.73 to 4.85 depending on measurement conditions [1][2]. This ~1.5 log unit decrease in acidity arises from the electron-withdrawing effects of the 5-bromo and 6-alkoxy substituents on the pyridine ring. At physiological pH (7.4), the target compound will be >99% ionized as the carboxylate anion, whereas nicotinic acid is approximately 99.7% ionized—a small absolute difference but one that translates to a 10-fold difference in the unionized fraction, which can impact passive membrane permeability and formulation behavior.

Physicochemical property Acid dissociation constant Ionization

Elevated Lipophilicity (LogP) Distinguishes 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid from Nicotinic Acid

The calculated LogP of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is 2.33 , representing a >6-fold increase in lipophilicity compared to nicotinic acid, which has an experimental LogP of 0.36–0.39 [1]. This enhanced lipophilicity stems from the cyclopropylmethoxy group, a structural feature that increases membrane permeability and may improve blood–brain barrier penetration in derived drug candidates. Notably, this property aligns with the compound's intended use as an intermediate for brain-penetrant CB1 antagonists (e.g., compound 14g) [2].

Lipophilicity LogP Drug-likeness

Higher Melting Point and Crystallinity Relative to 2-Position Regioisomer

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid exhibits a melting point of 176–178°C , which is approximately 60–70°C higher than the melting point of its 2-position regioisomer, 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid (110–112°C) . This substantial difference in solid-state thermal stability reflects distinct intermolecular packing interactions and may simplify isolation and purification workflows. The higher melting point of the 6-isomer can also facilitate handling and storage under ambient conditions without special temperature controls.

Solid-state property Melting point Regioisomer differentiation

High-Yielding Microwave-Assisted Synthesis Enables Efficient Scale-Up

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid can be synthesized in 87% isolated yield via a microwave-assisted nucleophilic aromatic substitution reaction between 5-bromo-6-chloro-3-pyridinecarboxylic acid and cyclopropanemethanol in DMSO with potassium hydroxide at 100°C for 8 minutes under inert atmosphere [1]. This rapid, high-yielding protocol contrasts with conventional thermal methods for analogous nicotinic acid derivatives, which often require longer reaction times and produce lower yields. The microwave method is scalable and minimizes byproduct formation, offering advantages for multi-step syntheses.

Synthetic efficiency Microwave synthesis Yield

Optimal Use Cases for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Based on Verified Differentiation


Synthesis of 5-Aryl-6-alkoxy Nicotinic Acid Derivatives for CB1 Antagonist Development

The 5-bromo substituent serves as a versatile handle for Suzuki-Miyaura or Stille cross-coupling reactions to introduce diverse aryl groups at the 5-position. This is essential for constructing the 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold identified as potent CB1 receptor antagonists with high selectivity over CB2 receptors [1]. The cyclopropylmethoxy group at the 6-position is retained in the final pharmacophore and contributes to optimized lipophilicity and peripheral selectivity [2].

Medicinal Chemistry Campaigns Requiring Weak α7 nAChR Modulation

Given its EC₅₀ of 56.2 μM for α7 nAChR agonism and IC₅₀ of 8.13 μM for antagonism [3], this compound may be employed as a tool compound or starting scaffold for exploring partial modulation of nicotinic acetylcholine receptors. Its weak activity profile reduces the risk of over-activation or toxicity in cellular assays compared to high-potency agonists such as Br-IQ17B (EC₅₀ = 1.8 μM) [4].

Process Chemistry Optimization Leveraging Favorable Solid-State Properties

The relatively high melting point (176–178°C) and crystalline nature of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid facilitate straightforward isolation and purification via recrystallization. This is particularly advantageous in multi-step synthetic routes where intermediate purity is critical. The 87% isolated yield achievable via microwave synthesis further supports its use in larger-scale preparative work.

Structure-Activity Relationship (SAR) Studies on 6-Alkoxy Nicotinic Acid Scaffolds

The compound's distinct physicochemical profile—pKa of 3.35 ± 0.10 and LogP of 2.33 —makes it a valuable comparator in SAR investigations probing the effects of substitution on acidity, lipophilicity, and target engagement. Direct comparisons with the 2-position regioisomer (melting point 110–112°C) can reveal how subtle regiochemical changes impact solid-state behavior and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.